molecular formula C12H15ClF3NO2 B1439676 4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride CAS No. 1185300-61-1

4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1439676
CAS No.: 1185300-61-1
M. Wt: 297.7 g/mol
InChI Key: JSXVJBUMNGBJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tetrahydrofuran ring, a trifluoromethyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol or by using a tetrahydrofuran precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Coupling with Aniline: The final step involves coupling the tetrahydrofuran and trifluoromethyl intermediates with aniline to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride can be compared with other similar compounds, such as:

    4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline: Lacks the hydrochloride component, which may affect its solubility and reactivity.

    4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)benzene: Lacks the aniline moiety, which may influence its biological activity.

    4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)phenol: Contains a hydroxyl group instead of an aniline group, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)10-6-8(3-4-11(10)16)18-7-9-2-1-5-17-9;/h3-4,6,9H,1-2,5,7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXVJBUMNGBJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC(=C(C=C2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-61-1
Record name Benzenamine, 4-[(tetrahydro-2-furanyl)methoxy]-2-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.